molecular formula C9H14Cl2N2O2 B2481362 (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride CAS No. 2061996-67-4

(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B2481362
CAS No.: 2061996-67-4
M. Wt: 253.12
InChI Key: PLUDLSKFJNVNDE-JZGIKJSDSA-N
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Description

(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methylpyridin-3-amine.

    Formation of Intermediate: The amine undergoes a series of reactions including protection, alkylation, and deprotection to form the desired intermediate.

    Final Product: The intermediate is then subjected to a chiral resolution process to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyridine ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-(pyridin-3-yl)propanoic acid: A similar compound lacking the methyl group on the pyridine ring.

    2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A derivative with a chlorine substituent instead of a methyl group.

Uniqueness

(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDLSKFJNVNDE-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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